Dinosam

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21493. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

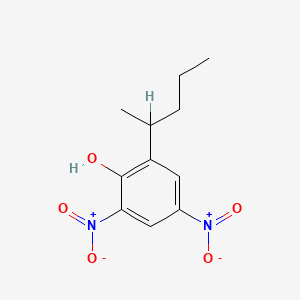

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-6-pentan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZMUMWCXLRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041882 | |

| Record name | Dinosam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-36-3 | |

| Record name | Dinosam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinosam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinosam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinosam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylbutyl)-4,6-dinitrophenol;dinosam (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J04VBD97F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dinitrophenol Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenol herbicides, a class of synthetic organic compounds, were among the earliest herbicides developed and utilized in agriculture. Prominent examples include 2,4-dinitrophenol (DNP), 4,6-dinitro-o-cresol (DNOC), and dinoseb. Although their use has been largely curtailed due to significant toxicity concerns, the study of their mechanism of action continues to provide valuable insights into fundamental cellular processes. This technical guide provides a comprehensive overview of the core mechanisms by which dinitrophenol herbicides exert their phytotoxic effects, with a focus on the uncoupling of oxidative phosphorylation and the inhibition of photosynthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these compounds' interactions with biological systems.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-documented mechanism of action for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[1] In this process, the herbicides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[2]

Dinitrophenols are lipophilic weak acids.[3] This chemical property allows them to readily diffuse across the inner mitochondrial membrane in their protonated, neutral form. Once inside the alkaline mitochondrial matrix, they release a proton (H+), acidifying the matrix. The resulting anionic form of the dinitrophenol is then driven back across the membrane into the intermembrane space by the negative-inside membrane potential. In the acidic environment of the intermembrane space, the anion is reprotonated, and the cycle can repeat.

This shuttling of protons effectively creates a "short circuit" in the proton motive force, dissipating the energy stored in the electrochemical gradient as heat rather than being harnessed by ATP synthase to produce ATP.[2] The cell, sensing a lack of ATP, increases its metabolic rate in an attempt to compensate, leading to a rapid and uncontrolled consumption of energy reserves. This futile cycling of protons and the subsequent depletion of ATP ultimately lead to cellular dysfunction and death.[1]

Secondary Mechanism: Inhibition of Photosynthesis

In addition to their effects on mitochondrial respiration, some dinitrophenol herbicides, notably DNOC and dinoseb, are also known to inhibit photosynthetic electron transport in chloroplasts.[3] This dual mode of action contributes to their phytotoxicity, particularly in photosynthetic tissues.

The primary site of inhibition within the photosynthetic electron transport chain is often at the level of Photosystem II (PSII) or the cytochrome b6f complex.[3][4] By binding to components of these complexes, dinitrophenol herbicides can block the flow of electrons from water to NADP+, thereby inhibiting the production of both ATP and NADPH, which are essential for carbon fixation in the Calvin cycle. The precise binding sites and inhibitory concentrations can vary between different dinitrophenol derivatives.

Quantitative Data on the Effects of Dinitrophenol Herbicides

The following tables summarize key quantitative data regarding the biochemical and toxicological effects of prominent dinitrophenol herbicides.

| Herbicide | Parameter | Value | Organism/System | Reference |

| Dinoseb | Half-maximal stimulation of oxygen uptake | 0.28 µM | Isolated rat liver mitochondria | [5] |

| Half-maximal stimulation of oxygen uptake | 2.8-5.8 µM | Perfused rat liver | [5] | |

| Half-maximal inhibition of gluconeogenesis | 3.04-5.97 µM | Perfused rat liver | [5] | |

| Half-maximal inhibition of ureagenesis | 3.04-5.97 µM | Perfused rat liver | [5] | |

| DNOC | 50% inhibition of electron transport | ~15 µM | Isolated chloroplasts | |

| 50% inhibition of non-cyclic photophosphorylation | ~15 µM | Isolated chloroplasts | ||

| Uncoupling of oxidative phosphorylation | 10-50 µM | Isolated rat liver mitochondria | [6] | |

| 2,4-Dinitrophenol (DNP) | EC50 for ATP production inhibition | 389-677 µM | Cultured RBL-2H3 cells | [7] |

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption (High-Resolution Respirometry)

This protocol outlines the measurement of mitochondrial oxygen consumption to assess the uncoupling effect of dinitrophenol herbicides using a Seahorse XF Analyzer.

Objective: To determine the effect of a dinitrophenol herbicide on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Isolated mitochondria or permeabilized cells

-

Respiration medium (e.g., MAS buffer)

-

Substrates for Complex I (e.g., pyruvate, malate) and Complex II (e.g., succinate)

-

ADP

-

Dinitrophenol herbicide stock solution (e.g., Dinoseb in DMSO)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a potent uncoupler, as a positive control)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell/Mitochondria Plating: Seed an appropriate number of cells or amount of isolated mitochondria into the wells of a Seahorse XF microplate.

-

Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Prepare Assay Medium: Prepare the assay medium containing the desired substrates (e.g., pyruvate and malate for Complex I-driven respiration).

-

Prepare Compound Plate: Prepare a utility plate containing the dinitrophenol herbicide at various concentrations, as well as control compounds (oligomycin, FCCP, rotenone/antimycin A).

-

Assay Execution:

-

Replace the calibrant in the sensor cartridge with the assay medium.

-

Place the cell plate in the Seahorse XF Analyzer.

-

Perform a calibration of the instrument.

-

Establish a baseline OCR measurement.

-

Inject the dinitrophenol herbicide and measure the change in OCR.

-

Sequentially inject oligomycin to measure ATP-linked respiration, FCCP to determine maximal respiration, and rotenone/antimycin A to measure non-mitochondrial respiration.

-

-

Data Analysis: Analyze the OCR data to determine the effect of the dinitrophenol herbicide on basal respiration, ATP production, proton leak, and maximal respiratory capacity.

Measurement of Photosynthetic Electron Transport (Hill Reaction)

This protocol describes the measurement of photosynthetic electron transport in isolated chloroplasts to assess the inhibitory effects of dinitrophenol herbicides.

Objective: To measure the rate of reduction of an artificial electron acceptor (DCPIP) by isolated chloroplasts in the presence of a dinitrophenol herbicide.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., sucrose, Tricine, MgCl2)

-

Reaction buffer

-

2,6-Dichlorophenolindophenol (DCPIP) solution

-

Dinitrophenol herbicide stock solution (e.g., DNOC in ethanol)

-

Spectrophotometer

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through cheesecloth.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of isolation buffer.

-

-

Hill Reaction Assay:

-

Set up a series of test tubes containing the reaction buffer.

-

Add the dinitrophenol herbicide at various concentrations to the respective tubes. Include a control with no herbicide.

-

Add the DCPIP solution to each tube.

-

Place the tubes in the dark and add the chloroplast suspension to each.

-

Measure the initial absorbance of each tube at 600 nm.

-

Expose the tubes to a light source.

-

Measure the absorbance at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10 minutes). The reduction of blue DCPIP to its colorless form will result in a decrease in absorbance.

-

-

Data Analysis: Calculate the rate of the Hill reaction (change in absorbance per unit time) for each herbicide concentration. Determine the IC50 value for the inhibition of photosynthetic electron transport.

Visualizations of Signaling Pathways and Workflows

Uncoupling of Oxidative Phosphorylation by Dinitrophenols

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols in the mitochondrion.

Inhibition of Photosynthetic Electron Transport by DNOC

Caption: Inhibition of photosynthetic electron transport at the cytochrome b6f complex by DNOC.

Experimental Workflow for High-Resolution Respirometry

Caption: Experimental workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.

Conclusion

Dinitrophenol herbicides, while largely phased out of modern agricultural practices, remain important tools for understanding fundamental bioenergetic processes. Their primary mechanism of action, the uncoupling of oxidative phosphorylation, provides a clear example of how disrupting proton gradients can lead to catastrophic cellular energy depletion. Furthermore, the secondary activity of some dinitrophenols as photosynthesis inhibitors highlights the potential for compounds to have multiple cellular targets. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of these and other compounds on cellular respiration and photosynthesis, contributing to the broader fields of toxicology, drug development, and plant science.

References

- 1. Screening assessment dinoseb - Canada.ca [canada.ca]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. Dinoseb - Wikipedia [en.wikipedia.org]

- 4. Shortening of life-time of the pair [P680+Pheo-] contributes to general inhibitory effect of dinoseb on electron transfer in PS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

The Biological Activity of Nitrophenolic Uncouplers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of nitrophenolic uncouplers, compounds that disrupt mitochondrial oxidative phosphorylation. This document details their mechanism of action, structure-activity relationships, and toxicological profile. It is intended to serve as a resource for researchers in academia and the pharmaceutical industry, providing essential data and methodologies for the study of these potent biomodulators.

Core Mechanism of Action: Protonophoric Activity

Nitrophenolic compounds function as classical mitochondrial uncouplers by acting as protonophores. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.

Nitrophenolic uncouplers are lipophilic weak acids that disrupt this process. Due to their lipophilicity, they can readily diffuse across the inner mitochondrial membrane in their protonated (neutral) form. In the alkaline environment of the mitochondrial matrix, they release a proton, becoming anionic. This anion is stabilized by the electron-withdrawing nitro groups, allowing it to traverse the inner mitochondrial membrane back to the intermembrane space, where it picks up another proton. This cyclical process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[1][2] This uncoupling of respiration from phosphorylation leads to an increase in oxygen consumption as the ETC attempts to re-establish the proton gradient, and a decrease in ATP production.[3][4]

Caption: Protonophore mechanism of nitrophenolic uncouplers.

Quantitative Data on Nitrophenolic Uncouplers

The biological activity of nitrophenolic uncouplers is influenced by their physicochemical properties, primarily their acidity (pKa) and lipophilicity (logP). The following tables summarize key quantitative data for several representative nitrophenolic compounds. EC50 values represent the concentration required to elicit a half-maximal increase in mitochondrial oxygen consumption, while LD50 values indicate the median lethal dose in animal models, reflecting acute toxicity.

Table 1: Physicochemical and Uncoupling Activity Data

| Compound | CAS Number | pKa | logP | Uncoupling EC50 (µM) |

| 2,4-Dinitrophenol | 51-28-5 | 4.09 | 1.54 | 9.6 |

| 4-Nitrophenol | 100-02-7 | 7.15 | 1.91 | - |

| 2-Nitrophenol | 88-75-5 | 7.23 | 1.79 | - |

| Picric acid (2,4,6-Trinitrophenol) | 88-89-1 | 0.38 | 1.33 | - |

| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | 88-85-7 | 4.4 | 3.69 | - |

| 4,6-Dinitro-o-cresol (DNOC) | 534-52-1 | 4.4 | 2.93 | - |

Note: EC50 values can vary depending on the experimental system (isolated mitochondria vs. whole cells) and conditions.

Table 2: Acute Toxicity Data

| Compound | Organism | Route of Administration | LD50 (mg/kg) | Reference |

| 2,4-Dinitrophenol | Rat | Oral | 30 | |

| 4-Nitrophenol | Rat | Oral | 350 | |

| 2-Nitrophenol | Rat | Oral | 330 | |

| Picric acid | Rat | Oral | 200 | |

| Dinoseb | Rat | Oral | 14-114 | [2] |

| 4,6-Dinitro-o-cresol (DNOC) | Rat | Oral | 25-30 |

Structure-Activity Relationships (SAR)

The uncoupling activity of nitrophenolic compounds is intrinsically linked to their chemical structure. Key determinants of potency include:

-

Acidity (pKa): The pKa of the phenolic hydroxyl group is crucial. For efficient proton transport, the compound must be able to both accept and donate a proton within the physiological pH range of the mitochondrial matrix and intermembrane space. A pKa value close to physiological pH is often associated with high activity.

-

Lipophilicity (logP): The ability of the uncoupler to partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane is critical. Increased lipophilicity generally enhances uncoupling potency up to a certain point, after which it may decrease due to reduced bioavailability or non-specific membrane interactions.[4]

-

Electron-Withdrawing Substituents: The presence of electron-withdrawing groups, such as nitro groups, on the aromatic ring is essential. These groups stabilize the anionic form of the molecule after deprotonation in the matrix, facilitating its transport back across the membrane. The number and position of these groups significantly impact activity.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the uncoupling activity of phenolic compounds based on these physicochemical parameters.[5][6][7][8] These models often show a strong correlation between uncoupling potency and a combination of lipophilicity and acidity descriptors.

Cellular Signaling and Therapeutic Potential

Beyond their direct effects on mitochondrial respiration, nitrophenolic uncouplers, particularly 2,4-dinitrophenol (DNP), have been shown to modulate various cellular signaling pathways. At low, non-toxic concentrations, DNP has demonstrated neuroprotective effects in models of neurodegenerative diseases. This is attributed to the induction of a mild metabolic stress response that activates pro-survival pathways.

One key pathway involves the activation of the transcription factor cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).[9][10] The activation of CREB is mediated by upstream kinases such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase IV (CaMKIV).[11][12][13] This signaling cascade promotes neuronal survival, synaptic plasticity, and cognitive function.

Caption: DNP-induced neuroprotective signaling pathway.

Toxicological Profile

The therapeutic application of nitrophenolic uncouplers is severely limited by their narrow therapeutic window and high potential for toxicity. The primary mechanism of toxicity is hyperthermia, resulting from the uncontrolled dissipation of the proton gradient as heat. Other adverse effects include cataracts, neuropathy, and organ damage.[2][14]

Genotoxicity is also a concern for nitrophenolic compounds. The Ames test, a bacterial reverse mutation assay, is commonly used to assess the mutagenic potential of chemicals.[1][5][15][16][17] Some nitrophenols have shown positive results in in vitro genotoxicity assays, indicating a potential to cause DNA damage.[18][19][20] However, in vivo studies are necessary to determine the actual carcinogenic risk.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to assess the effect of a nitrophenolic uncoupler on mitochondrial respiration in cultured cells.

Caption: Workflow for assessing uncoupler activity with a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cultured cells of interest

-

Nitrophenolic uncoupler of interest

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a potent uncoupler, for positive control)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, prepare fresh Seahorse XF assay medium and warm to 37°C. Prepare stock solutions of the nitrophenolic uncoupler, oligomycin, FCCP, and rotenone/antimycin A.

-

Media Exchange: Remove the cell culture medium and wash the cells with the warmed Seahorse XF assay medium. Add the final volume of assay medium to each well.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with the prepared compounds. A typical injection strategy is:

-

Port A: Nitrophenolic uncoupler or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Assay Execution: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate. Initiate the assay protocol. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the changes in OCR.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The uncoupling effect of the nitrophenol is observed as an increase in OCR following its injection.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to a nitrophenolic uncoupler.

Materials:

-

Fluorescence microscope or plate reader

-

Cultured cells on glass-bottom dishes or plates

-

TMRM stock solution (in DMSO)

-

Recording medium (e.g., phenol red-free DMEM with glucose and glutamine)

-

Nitrophenolic uncoupler of interest

-

FCCP (for positive control of depolarization)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish or plate and allow them to adhere.

-

TMRM Staining: Prepare a working solution of TMRM in the recording medium (typically 25-100 nM). Replace the culture medium with the TMRM-containing medium and incubate for 30-45 minutes at 37°C, protected from light.

-

Imaging/Measurement:

-

For microscopy: Mount the dish on the microscope stage and acquire baseline fluorescence images.

-

For plate reader: Place the plate in the reader and take a baseline fluorescence reading (Ex/Em ~549/575 nm).

-

-

Uncoupler Treatment: Add the nitrophenolic uncoupler to the cells at the desired concentration. For a positive control, add FCCP (typically 1-10 µM).

-

Post-Treatment Measurement: Immediately begin acquiring images or taking readings to monitor the decrease in TMRM fluorescence as the mitochondrial membrane potential dissipates.

-

Data Analysis: Quantify the change in fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Ames Test for Mutagenicity

This protocol provides a general overview of the Ames test to assess the mutagenic potential of a nitrophenolic compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs (His-)

-

Minimal glucose agar plates (lacking histidine)

-

Top agar

-

Nitrophenolic compound to be tested

-

Positive control mutagen (e.g., sodium azide)

-

Negative control (solvent vehicle)

-

S9 fraction (rat liver extract for metabolic activation)

Procedure:

-

Strain Preparation: Grow an overnight culture of the S. typhimurium tester strain.

-

Test Mixture Preparation: In a sterile tube, combine the tester strain, the nitrophenolic compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer.

-

Plating: Add molten top agar to the test mixture, gently vortex, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (His+) on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[5][15]

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. Dinoseb - Wikipedia [en.wikipedia.org]

- 3. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. QSAR studies of hydrazone uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Decision Tree for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of an upstream stimulatory factor as well as cAMP-responsive element-binding protein in the activation of brain-derived neurotrophic factor gene promoter I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP [en-journal.org]

- 13. Effects of dinoseb, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol on rat Sertoli-germ cell co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 17. Table 2-4, Genotoxicity of 2-Nitrophenol In Vitro - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Toxicological Profile of Dinosam: An In-depth Technical Guide

Disclaimer: Information regarding the toxicological profile of Dinosam is scarce in publicly available literature. This compound is a dinitrophenol herbicide that is largely considered obsolete. This document provides a comprehensive overview of its known toxicological properties and, where data is lacking, incorporates information from the closely related and more extensively studied compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), as a surrogate. The structural similarity and identical mode of action—uncoupling of oxidative phosphorylation—make Dinoseb a relevant, albeit not identical, proxy for understanding the potential hazards of this compound. All data presented for Dinoseb is clearly identified as such.

Executive Summary

This compound, a dinitrophenol herbicide, is recognized for its high acute toxicity via oral, dermal, and inhalation routes of exposure. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe systemic effects. While specific quantitative toxicological data for this compound is limited, data from the surrogate compound Dinoseb indicates a high level of toxicity, with oral LD50 values in rats ranging from 25 to 60 mg/kg. Dinoseb has also been shown to cause reproductive and developmental toxicity in animal studies. The genotoxic and carcinogenic potential of these compounds is not fully elucidated, with some conflicting reports. This guide provides a detailed summary of the available toxicological data, outlines relevant experimental protocols, and visualizes the key mechanistic pathway.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(1-methylbutyl)-4,6-dinitrophenol | PubChem |

| Synonyms | DNOSAP, DNAP, 2-sec-Amyl-4,6-dinitrophenol | PubChem |

| CAS Number | 4097-36-3 | PubChem |

| Molecular Formula | C₁₁H₁₄N₂O₅ | PubChem |

| Molecular Weight | 254.24 g/mol | PubChem |

| Appearance | Yellow Oil | CymitQuimica |

| Mode of Action | Uncoupler of oxidative phosphorylation via disruption of proton gradient | AERU |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its surrogate, Dinoseb.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| Oral LD50 (this compound) | Rat | Oral | > 1000 mg/kg | Moderate | AERU |

| Intraperitoneal LDLo (this compound) | Mouse | Intraperitoneal | 3.8 mg/kg | High | AERU |

| Oral LD50 (Dinoseb) | Rat | Oral | 25 - 60 mg/kg | High | EXTOXNET, EPA |

| Dermal LD50 (Dinoseb) | Rabbit | Dermal | 80 - 200 mg/kg | High | EXTOXNET |

| Dermal LD50 (Dinoseb) | Rat | Dermal | 80 mg/kg | High | Santa Cruz Biotechnology |

| Inhalation LC50 (Dinoseb) | Rat | Inhalation | 33 - 290 mg/m³ (4h) | High | Matsumoto et al., 2008 |

Subchronic and Chronic Toxicity (Data for Dinoseb)

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Subchronic (Male Reproductive) | Rat | Oral | 3.8 mg/kg/day | 9.1 mg/kg/day | Decreased sperm count, increased abnormal sperm. | U.S. EPA, 1987 |

| Subchronic | Rat | Oral | 2.7 mg/kg/day | 5.4 mg/kg/day | Increased liver weight. | U.S. EPA, 1987 |

| Chronic (2-year) | Rat | Oral | 1 mg/kg/day | 3 mg/kg/day | Decreased fetal weights, decreased pup body weights. | OEHHA, 2010 |

Reproductive and Developmental Toxicity (Data for Dinoseb)

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Reproductive/Developmental Screening | Rat | Oral | 2.33 mg/kg/day (Reproductive/Developmental) | 0.78 mg/kg/day (Males) | Increased hematocrit in males. Decreased sperm motility and increased abnormal sperm at 7.0 mg/kg/day. | Matsumoto et al., 2008 |

| Developmental | Rabbit | Dermal | 1 mg/kg/day | 3 mg/kg/day | Maternal mortality, hyperthermia, and fetal hydrocephaly and anophthalmia. | OECD, 2007 |

| Developmental | Rabbit | Oral | 3 mg/kg/day | - | Absence of teratogenic effects. | U.S. EPA, 1987 |

Genotoxicity and Carcinogenicity (Data for Dinoseb)

| Assay | System | Result | Reference |

| Genotoxicity | Eukaryotic cells | Not mutagenic or genotoxic | EXTOXNET |

| Carcinogenicity | Rat (2-year dietary) | No evidence of carcinogenicity | U.S. EPA, 1987 |

| Carcinogenicity | Mouse (100-week feeding) | No statistically significant, dose-related increase in tumors. | Government of Canada |

| Carcinogenicity Classification | Agency | Classification | Reference |

| U.S. EPA | Group D: Not classifiable as to human carcinogenicity. | U.S. EPA, 1987 | |

| U.S. EPA (Peer Review) | Group C: Possible Human Carcinogen. | EPA |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, exerts its toxic effects by disrupting the process of oxidative phosphorylation in mitochondria. This process is the primary mechanism for ATP synthesis in cells. This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthase to function. This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in oxygen consumption and heat generation.

Experimental Protocols

The following sections describe generalized experimental protocols for key toxicological studies, based on OECD guidelines. These protocols would be applicable for testing this compound or related dinitrophenol herbicides.

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A sequential dosing approach is used, starting with a dose expected to be moderately toxic.

-

The outcome (survival or death) in the first animal determines the dose for the next animal (either higher or lower).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity hazard category.

In Vivo Micronucleus Test (OECD 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.

-

Test Animals: Typically, young adult mice or rats.

-

Procedure:

-

Animals are treated with the test substance, usually on two or more occasions, 24 hours apart.

-

At least three dose levels are used, along with negative and positive controls.

-

Bone marrow or peripheral blood is collected at appropriate times after the last dose.

-

Erythrocytes are prepared on slides and stained.

-

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

-

Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

-

Objective: To provide initial information on the potential effects of a substance on reproduction and development.

-

Test Animals: Typically, rats.

-

Procedure:

-

Male and female animals are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.

-

At least three dose levels are used, along with a control group.

-

Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring are examined for viability, growth, and any developmental abnormalities.

-

Parental animals and offspring are subjected to a full necropsy.

-

-

Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Conclusion

The toxicological profile of this compound, supplemented with data from its structural analogue Dinoseb, reveals a compound of high acute toxicity. The primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, is a well-understood process that leads to systemic effects due to cellular energy deprivation. While data on the chronic toxicity, carcinogenicity, and genotoxicity of this compound itself is lacking, the information available for Dinoseb suggests potential for reproductive and developmental effects at low doses. Given the high toxicity and data gaps, any potential exposure to this compound should be treated with extreme caution. Further research would be necessary to fully characterize the toxicological profile of this compound and to perform a comprehensive human health risk assessment.

The Environmental Fate and Degradation of Dinosam: A Technical Guide

Disclaimer: Quantitative environmental fate data for Dinosam is largely unavailable in publicly accessible scientific literature. The information presented in this guide regarding degradation rates and specific pathways is primarily inferred from data on the closely related and structurally similar compound, Dinoseb, and other dinitrophenol herbicides. This document is intended to provide a comprehensive overview for researchers and scientists based on available knowledge of related compounds.

Introduction

This compound (2-(1-methylbutyl)-4,6-dinitrophenol) is a dinitrophenol herbicide, a class of compounds known for their uncoupling of oxidative phosphorylation. Its environmental persistence, mobility, and transformation are critical factors in assessing its ecological risk. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound, drawing upon data from analogous compounds to elucidate its expected behavior in soil, water, and air.

Physicochemical Properties and Environmental Mobility

The environmental mobility of this compound is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and octanol-water partition coefficient. While specific data for this compound is scarce, dinitrophenol herbicides generally exhibit moderate water solubility and low vapor pressure, suggesting that volatilization is not a significant dissipation pathway.

The mobility of this compound in soil is expected to be influenced by soil properties such as organic carbon content and pH. For the related compound Dinoseb, adsorption is significantly affected by the soil's organic carbon and clay content. It is also noted that Dinoseb may bind more strongly to clay soils, particularly under acidic conditions. This suggests that this compound is likely to have limited mobility in soils with high organic matter and clay content, reducing the potential for leaching into groundwater.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent. For many pesticides, hydrolysis rates are determined following standardized protocols such as OECD Guideline 111.[1][2] While specific hydrolysis data for this compound is not available, dinitrophenol compounds are generally stable to hydrolysis under neutral and acidic conditions but may degrade more rapidly under alkaline conditions.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for pesticides present on soil surfaces or in surface waters.

In aqueous environments, the photodegradation of this compound is expected to occur, with a potential half-life in the range of two to three weeks, similar to what has been observed for Dinoseb.[3] The process can be influenced by the presence of photosensitizers in the water.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the detoxification and removal of pesticides from the environment. The dinitrophenol structure of this compound suggests that it is susceptible to microbial degradation.

Aerobic Degradation

Under aerobic conditions, the degradation of dinitrophenolic compounds can proceed through the reduction of the nitro groups to amino groups, followed by ring cleavage. For the related compound 2,4-dinitrophenol (DNP), microbial degradation has been observed by various bacteria and fungi.[4][5][6] The initial steps in the aerobic degradation of this compound are likely to involve the reduction of one or both nitro groups to form amino-nitrophenols or diamino-phenol derivatives. These intermediates are then susceptible to further degradation, potentially leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water.

Anaerobic Degradation

In anaerobic environments, such as saturated soils or sediments, the degradation of nitroaromatic compounds is also primarily initiated by the reduction of the nitro groups. Studies on Dinoseb have shown that it can be degraded under anaerobic conditions. Therefore, it is plausible that this compound also undergoes anaerobic biodegradation, likely following a similar pathway of nitro group reduction.

Summary of Environmental Fate Parameters (Inferred)

Due to the lack of direct experimental data for this compound, the following table summarizes the likely environmental fate parameters based on data for Dinoseb and other dinitrophenol herbicides. It is crucial to interpret this data with caution, as it represents an estimation and not measured values for this compound.

| Parameter | Environmental Compartment | Inferred Value/Behavior | Source of Inference |

| Soil Degradation (Aerobic) | Soil | Half-life likely to be in the range of several weeks to months. | Based on the persistence of other dinitrophenol herbicides. |

| Hydrolysis | Water | Stable at acidic to neutral pH; faster degradation at alkaline pH. | General behavior of dinitrophenol compounds. |

| Photodegradation | Surface Water | Half-life estimated to be 14-18 days. | Based on data for Dinoseb.[3] |

| Mobility in Soil | Soil | Limited mobility in soils with high organic carbon and clay content. Potential for leaching in sandy soils. | Based on adsorption characteristics of Dinoseb. |

| Volatilization | Air | Not expected to be a significant dissipation pathway. | Based on the low vapor pressure of similar compounds. |

Experimental Protocols

The following sections describe standardized methodologies that can be employed to determine the environmental fate of this compound.

Soil Metabolism Study (Aerobic)

Guideline: Adapted from OECD Guideline 307 "Aerobic and Anaerobic Transformation in Soil".[7][8]

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: Use a minimum of three different soil types with varying textures, organic carbon content, and pH.

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) this compound to fresh soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate airflow.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products.

-

Mineralization: Trap evolved ¹⁴CO₂ to determine the extent of mineralization.

-

Data Analysis: Calculate the dissipation time for 50% and 90% of the applied this compound (DT₅₀ and DT₉₀ values) using appropriate kinetic models. Identify major degradation products.

Hydrolysis Study

Guideline: Adapted from OECD Guideline 111 "Hydrolysis as a Function of pH".[1][2]

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add this compound to the buffer solutions at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at different time points.

-

Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis Study

Guideline: Adapted from OPPTS 835.2210 "Direct Photolysis Rate in Water By Sunlight".[9]

Objective: To determine the rate of direct photodegradation of this compound in water.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.

-

Light Source: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a dark control.

-

Incubation: Maintain a constant temperature during the experiment.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.

-

Analysis: Analyze the samples to determine the concentration of this compound.

-

Data Analysis: Calculate the photolysis rate constant and half-life. The quantum yield can also be determined if the light intensity is measured.

Signaling Pathways and Experimental Workflows

Biodegradation Pathway

The following diagram illustrates a hypothetical biodegradation pathway for this compound, inferred from the degradation of other dinitrophenol compounds.

Experimental Workflow for Soil Metabolism Study

The following diagram outlines the logical workflow for conducting a soil metabolism study for this compound.

Conclusion

The environmental fate and degradation of this compound are complex processes influenced by a variety of environmental factors. While specific quantitative data for this compound remains elusive, by examining the behavior of the structurally similar compound Dinoseb and other dinitrophenol herbicides, it is possible to infer its likely environmental behavior. This compound is expected to exhibit moderate persistence in soil, with its mobility being largely dependent on soil composition. Biodegradation, through the reduction of its nitro groups, is anticipated to be the primary degradation pathway. Further research is critically needed to generate empirical data on the environmental fate of this compound to allow for a more accurate assessment of its ecological risk. The experimental protocols outlined in this guide provide a framework for conducting such necessary studies.

References

- 1. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 3. Dissipation and Residue Pattern of Dinotefuran, Fluazinam, Indoxacarb, and Thiacloprid in Fresh and Processed Persimmon Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revista.ecogestaobrasil.net [revista.ecogestaobrasil.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Solubility of Dinosam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dinosam (2-sec-Amyl-4,6-dinitrophenol), an obsolete dinitrophenol-based pesticide. Due to its discontinued use, publicly available quantitative solubility data in common laboratory solvents is limited. This guide compiles the available information and provides general protocols for solubility determination.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₁H₁₄N₂O₅, is a crystalline solid.[1][2][3] An essential indicator of its solubility behavior is the octanol-water partition coefficient (LogP), which is approximately 4.16.[1][4] This high LogP value indicates that this compound is lipophilic, suggesting a preference for nonpolar, organic solvents over polar solvents like water.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in water.

Table 1: Known Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 6.23 mg/L[4][5] |

Qualitative information suggests that this compound can be recrystallized from a mixture of ethanol and water, which implies it has some degree of solubility in ethanol.[4]

Solubility Profile of a Structurally Related Compound: 2,4-Dinitrophenol

Given the scarcity of data for this compound, the solubility of a closely related and structurally similar compound, 2,4-dinitrophenol, can provide insights into suitable solvents. It is important to note that these values are for 2,4-dinitrophenol and should be used as a qualitative guide for solvent selection for this compound, not as a direct substitute for experimental determination.

Table 2: Solubility of 2,4-Dinitrophenol in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solution) |

| Water | 18 | 0.56 g/100g [6][7] |

| Ethyl Acetate | 15 | 15.55[6][7] |

| Acetone | 15 | 35.90[6][7] |

| Chloroform | 15 | 5.39[6][7] |

| Pyridine | 15 | 20.08[6][7] |

| Carbon Tetrachloride | 15 | 0.423[6][7] |

| Toluene | 15 | 6.36[6][7] |

Additionally, 2,4-dinitrophenol is reported to be soluble in ethanol, ethyl ether, benzene, and methanol.[6]

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, acetone, methanol, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The goal is to have undissolved solid remaining after equilibration, ensuring the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully take an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

Workflow for this compound Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a selected solvent.

Caption: A flowchart of the experimental workflow for determining this compound solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H14N2O5 | CID 20041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Buy this compound (EVT-431020) | 4097-36-3 [evitachem.com]

- 5. This compound (Ref: AI3-19047) [sitem.herts.ac.uk]

- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Data for Dinosam: Information Not Available

A comprehensive search for spectroscopic data (NMR, IR, MS) for a compound identified as "Dinosam" has yielded no specific results. Publicly available scientific databases and chemical literature do not contain experimental or predicted spectroscopic information for a substance with this name.

This lack of information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or associated signaling pathways for "this compound" could be retrieved. The name "this compound" may be a non-standard identifier, a confidential internal code name, a newly synthesized compound not yet described in the literature, or a typographical error.

For researchers, scientists, and drug development professionals seeking such a technical guide, it is recommended to verify the compound's identity using a standard chemical identifier, such as:

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.

Once a standard identifier is available, a more targeted and effective search for the required spectroscopic data and related experimental methodologies can be performed.

Should "this compound" be a novel or proprietary compound, the necessary spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would need to be generated through direct experimental analysis. A generalized workflow for acquiring such data is presented below.

General Experimental Workflow for Spectroscopic Analysis

A typical workflow for obtaining the spectroscopic profile of a novel chemical entity is outlined below. This process is fundamental in chemical analysis for structure elucidation and verification.

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide on the Potential Therapeutic Applications of Denosumab (Likely Intended Topic Instead of "Dinosam")

Introduction

Initial searches for "Dinosam" identified a largely obsolete dinitrophenol herbicide with no significant established therapeutic applications or derivatives in clinical development. The mode of action for this class of compounds, as uncouplers of oxidative phosphorylation, has been explored for metabolic effects, but toxicity is a major concern. One vendor suggested potential anticancer properties of a compound named "this compound," but this is not widely substantiated in scientific literature.

Given the request for an in-depth technical guide for researchers and drug development professionals, complete with signaling pathways, quantitative clinical data, and experimental protocols, it is highly probable that the intended topic was Denosumab . Denosumab is a well-researched monoclonal antibody with significant therapeutic applications, a clearly defined mechanism of action, and a wealth of publicly available clinical trial data. This guide will, therefore, focus on Denosumab.

Denosumab is a fully human monoclonal antibody (IgG2) that targets and inhibits the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[1][2][3][4] By doing so, it effectively reduces bone resorption, making it a critical therapeutic agent in the management of osteoporosis and other bone-related conditions.[3][5]

Mechanism of Action

Denosumab's therapeutic effect is derived from its high affinity and specificity for RANKL.[6] In the complex process of bone remodeling, RANKL is a key signaling protein essential for the formation, function, and survival of osteoclasts, the cells responsible for bone resorption.[1][4]

Osteoblasts and their precursors express RANKL on their surface.[7] This ligand then binds to its receptor, RANK, which is located on the surface of osteoclasts and their precursors.[2] This RANKL/RANK interaction triggers a signaling cascade that leads to the maturation and activation of osteoclasts, ultimately increasing bone breakdown.[8]

Denosumab functions as a RANKL inhibitor, mimicking the natural action of osteoprotegerin (OPG), a decoy receptor for RANKL. By binding to RANKL, Denosumab prevents its interaction with RANK, thereby inhibiting osteoclastogenesis and reducing bone resorption.[1][4] This leads to an increase in bone mass and strength in both cortical and trabecular bone.[7]

Signaling Pathway

The diagram below illustrates the RANKL signaling pathway and the inhibitory action of Denosumab.

Quantitative Data from Clinical Trials

The efficacy and safety of Denosumab have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.

Table 1: Efficacy of Denosumab in Postmenopausal Osteoporosis (FREEDOM Trial) A 3-year, randomized, double-blind, placebo-controlled trial involving 7,808 women with postmenopausal osteoporosis.[9][10][11]

| Endpoint | Placebo Group (n=3906) | Denosumab 60 mg (n=3902) | Relative Risk Reduction (RRR) | p-value |

| New Vertebral Fracture | 7.2% | 2.3% | 68% | < 0.0001 |

| Hip Fracture | 1.2% | 0.7% | 40% | < 0.04 |

| Non-vertebral Fracture | 8.0% | 6.5% | 20% | < 0.01 |

Table 2: Comparison of Denosumab vs. Alendronate on Bone Mineral Density (BMD) at 12 Months Data from head-to-head trials comparing subcutaneous Denosumab (60 mg every 6 months) with oral Alendronate (70 mg weekly).[9][11]

| Skeletal Site | Mean % Increase in BMD (Alendronate) | Mean % Increase in BMD (Denosumab) | Difference | p-value |

| Total Hip | 2.6% | 3.5% | +0.9% | < 0.0001 |

| Lumbar Spine | 1.85% | 3.03% | +1.18% | < 0.0001 |

| Femoral Neck | - | - | +0.6% | < 0.0002 |

| 1/3 Radius | - | - | +0.6% | < 0.0002 |

Key Experimental Methodologies

The clinical development of Denosumab involved rigorous experimental protocols to establish its safety and efficacy. Below is a generalized methodology based on pivotal trials for treating postmenopausal osteoporosis.

Pivotal Clinical Trial Protocol (e.g., FREEDOM study)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]

-

Participant Population: Postmenopausal women aged 60 to 90 years with a bone mineral density (BMD) T-score of less than -2.5 at the lumbar spine or total hip.[9]

-

Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either Denosumab or a placebo. Both participants and investigators are blinded to the treatment allocation.[12]

-

Intervention:

-

Experimental Group: Subcutaneous injection of Denosumab 60 mg administered once every 6 months.[13]

-

Control Group: Subcutaneous injection of a matching placebo administered once every 6 months.[13]

-

All participants receive daily calcium (at least 1000 mg) and vitamin D (at least 400 IU) supplements.[14]

-

-

Primary Endpoint: Incidence of new vertebral fractures, as assessed by spinal radiographs at baseline and at 12, 24, and 36 months.[9]

-

Secondary Endpoints:

-

Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on events of special interest such as osteonecrosis of the jaw (ONJ), atypical femoral fractures, hypocalcemia, and infections.[3][5]

-

Statistical Analysis: Efficacy is analyzed on an intent-to-treat basis. The relative risk of fracture is calculated using a Cox proportional-hazards model. Changes in BMD are analyzed using analysis of covariance (ANCOVA).

Experimental Workflow

The following diagram outlines the typical workflow for a patient enrolled in a Denosumab clinical trial.

References

- 1. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Denosumab - Wikipedia [en.wikipedia.org]

- 3. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Denosumab: A Review in Postmenopausal Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Denosumab: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. A review of the efficacy and safety of denosumab in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Denosumab for the treatment of osteoporosis: A systematic literature review | Reumatología Clínica [reumatologiaclinica.org]

- 11. Effects of denosumab on bone density, mass and strength in women with postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Denosumab for treating periprosthetic osteolysis; study protocol for a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. bccancer.bc.ca [bccancer.bc.ca]

- 15. Denosumab for the treatment of osteoporosis: A systematic literature review | Reumatología Clínica [reumatologiaclinica.org]

Methodological & Application

Dinosam: Not a Recognized Reference Standard in Pharmaceutical Chromatography

Application notes and detailed protocols for the use of Dinosam as a reference standard in chromatography for researchers, scientists, and drug development professionals cannot be provided, as extensive research indicates that this compound is not utilized in this capacity within the pharmaceutical industry.

This compound is identified primarily as a pesticide, specifically a dinitro herbicide. Its application is in agriculture and horticulture for weed control. There is no evidence in the scientific literature or analytical methodology databases to suggest its use as a reference standard for chromatographic analysis in pharmaceutical research or drug development.

It is possible that the query for "this compound" has been confused with other substances that are used as reference standards in chromatography. For instance, "Didanosine," an antiretroviral medication, is a compound for which numerous HPLC methods and reference standards exist for its quantification in pharmaceutical formulations.

For researchers and professionals in drug development, it is crucial to utilize reference standards that are appropriate for the specific application and are recognized by regulatory bodies. These standards undergo rigorous testing to ensure their purity, identity, and stability, which are essential for accurate and reproducible analytical results.

In the context of pharmaceutical analysis, reference standards are typically:

-

Active Pharmaceutical Ingredients (APIs): Highly purified versions of the drug substance being tested.

-

Impurities: Known impurities that may be present in the drug substance or product.

-

Excipients: Inactive ingredients used in the formulation of the drug product.

-

Metabolites: The breakdown products of a drug in the body.

The selection and use of an appropriate reference standard are governed by pharmacopeial guidelines (e.g., USP, EP, JP) and regulatory requirements (e.g., FDA, EMA).

Given the established use of this compound as a pesticide, it does not meet the criteria for a pharmaceutical reference standard and its use in such a context would be inappropriate and scientifically unsound. Researchers seeking reference standards for chromatographic analysis should consult official pharmacopeias, and reputable suppliers of certified reference materials to ensure the quality and validity of their analytical methods.

Application Notes and Protocols for Dinosam in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosam (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound that functions as a potent uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] By transporting protons across the inner mitochondrial membrane, this compound dissipates the proton gradient that is essential for ATP synthesis by ATP synthase.[1][4][5] This disruption of the coupling between the electron transport chain and ATP production leads to a rapid decrease in cellular ATP levels, an increase in oxygen consumption, and the generation of heat.[5][6]

In a cell culture context, these biochemical effects manifest as significant alterations in cellular metabolism, induction of oxidative stress, and activation of cellular stress response pathways. At sufficient concentrations, this compound can lead to cytotoxicity and cell death.[7][8] These properties make this compound a valuable tool for studying cellular bioenergetics, mitochondrial function, cellular stress responses, and for investigating its potential as a cytotoxic agent, particularly in cancer research where it may synergize with conventional chemotherapeutics.[9][10]

Mechanism of Action

This compound is a lipophilic weak acid. In the proton-rich mitochondrial intermembrane space, it becomes protonated. This neutral form can readily diffuse across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, it releases its proton, thereby short-circuiting the normal flow of protons through the ATP synthase complex. This uncoupling of electron transport from ATP synthesis leads to a decrease in the cellular ATP pool and an increase in metabolic rate as the cell attempts to compensate for the energy deficit.[1][4][5]

The primary downstream consequences of this compound's activity in cell culture are:

-

Depletion of Cellular ATP: The most direct effect is the inhibition of mitochondrial ATP synthesis.[6][11][12]

-

Increased Oxidative Stress: The accelerated electron transport in the absence of coupled ATP synthesis can lead to an increased leakage of electrons and the formation of reactive oxygen species (ROS).[13][14][15]

-

Activation of Stress Signaling Pathways: A decrease in the cellular energy charge (increased AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[16][17] Oxidative stress can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[18][19][20][21]

This compound Signaling Pathway

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinoseb - Wikipedia [en.wikipedia.org]

- 4. Metabolism Problem Set [biology.arizona.edu]

- 5. Uncoupler - Wikipedia [en.wikipedia.org]

- 6. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dinoseb, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol on rat Sertoli-germ cell co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]

- 10. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICI Journals Master List [journals.indexcopernicus.com]

- 15. jabonline.in [jabonline.in]

- 16. Augmenting energy expenditure by mitochondrial uncoupling: a role of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Involvement of Oxidative Stress and the JNK Pathway in Glucose Toxicity [soc-bdr.org]

- 20. Role of oxidative stress and JNK pathway in apoptotic death induced by potassium deprivation and staurosporine in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Development of an In Vitro Assay for Methyltransferase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of an in vitro assay to measure the activity of methyltransferase enzymes. Methyltransferases are a large class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific substrate, which can include proteins, nucleic acids, or small molecules.[1][2] The resulting S-adenosylhomocysteine (SAH) is a universal by-product of these reactions.[3] Monitoring the activity of methyltransferases is crucial for understanding their biological roles and for the discovery of novel therapeutic agents targeting these enzymes.

It is important to note that the term "Dinosam" refers to a largely obsolete herbicide and not a known enzyme.[4] Its mechanism of action involves the uncoupling of oxidative phosphorylation.[4] Therefore, an assay for "this compound activity" in an enzymatic context cannot be developed. The following protocols are provided as a detailed guide for developing an in vitro assay for a generic SAM-dependent methyltransferase.

Assay Principle

The developed assay is a continuous spectrophotometric, enzyme-coupled assay.[5][6] The activity of the methyltransferase is determined by measuring the rate of SAH production. The assay relies on a series of coupled enzymatic reactions that ultimately lead to a change in absorbance. In this system, the SAH produced by the methyltransferase is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. The adenosine is then deaminated by adenosine deaminase (ADA) to inosine, resulting in a decrease in absorbance at 265 nm.[6] This method provides a real-time measurement of enzyme activity and is amenable to high-throughput screening.

Signaling Pathway Diagram

Caption: Enzyme-coupled assay workflow for methyltransferase activity.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Prepare a 1 L stock solution and store at 4°C.

-

Methyltransferase (MT) Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

-

SAM (S-adenosylmethionine): Prepare a 10 mM stock solution in sterile water. Aliquot and store at -80°C.

-

Substrate: Prepare a 10 mM stock solution of the specific methyl acceptor substrate in an appropriate solvent (e.g., water, DMSO). Store at -20°C.

-

SAH Hydrolase (SAHH): Reconstitute to 1 mg/mL in assay buffer. Aliquot and store at -80°C.

-

Adenosine Deaminase (ADA): Reconstitute to 1 mg/mL in assay buffer. Aliquot and store at -80°C.

-

Inhibitor (Positive Control): Prepare a 10 mM stock solution of a known methyltransferase inhibitor (e.g., sinefungin) in an appropriate solvent. Store at -20°C.

Assay Procedure